Clindamycin Myristate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Clindamycin is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic bacteria, streptococci, staphylococci, and pneumococci . It works by slowing or stopping the growth of bacteria . Clindamycin is available in various forms, including oral and topical solutions, and is also used to treat acne .

Synthesis Analysis

The synthesis of clindamycin derivatives has been studied, with a focus on combating bacterial resistance and broadening antibacterial capabilities . The synthesis of 2-esters of clindamycin was achieved by protecting the 3- and 4-hydroxyl groups of clindamycin with the acid labile anisylidene moiety .Molecular Structure Analysis

Clindamycin phosphate, an antibacterial agent, has been reported to form several solid-state forms. The crystal structures of two solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate, have been determined by single crystal X-ray diffraction .Chemical Reactions Analysis

Clindamycin degradation in aqueous solution has been studied. In the pH range 0.4-4, the major degradative pathway was hydrolysis of the thioglycoside linkage to form I-dethiomethyl-I-hydroxy clindamycin and methyl mercaptan .Physical And Chemical Properties Analysis

Clindamycin phosphate has been reported to form several solid-state forms. The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .Wissenschaftliche Forschungsanwendungen

Oral Multimodal Antibiotic Regimens

Clindamycin is often used orally as part of multimodal antibiotic regimens for prolonged treatments, such as those needed for bone and joint or prosthesis-related infections . Clindamycin Myristate could potentially offer similar benefits with improved pharmacokinetic properties due to its esterification.

Surgical Prophylaxis

Due to its high bioavailability and effectiveness against certain bacteria, Clindamycin is frequently utilized for surgical prophylaxis, especially in patients with beta-lactam allergies . Clindamycin Myristate might serve as an alternative in these scenarios, providing a different pharmacological profile that could be beneficial.

Dermatological Applications

Clindamycin’s mechanism of protein synthesis inhibition at the bacterial ribosome level and its anti-inflammatory properties make it a choice for treating acne and other dermatological conditions . Clindamycin Myristate could be explored for similar dermatological applications, possibly offering enhanced skin penetration or targeted delivery.

Antibacterial Activity Against Resistant Strains

The modification of Clindamycin’s structure has been shown to confer potent antibacterial activity against resistant bacterial strains . As a derivative, Clindamycin Myristate may also exhibit this enhanced activity, making it a candidate for research into combating antibiotic resistance.

Wirkmechanismus

Target of Action

Clindamycin Myristate primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

Clindamycin Myristate disrupts protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to Clindamycin Myristate’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle .

Biochemical Pathways

Clindamycin Myristate disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth and, in the case of bactericidal agents, causing cell death . By disrupting bacterial protein synthesis, Clindamycin Myristate causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Pharmacokinetics

Clindamycin Myristate has a relatively short T max and half-life, necessitating administration every six hours to ensure adequate antibiotic concentrations . The elimination half-life of Clindamycin Myristate is about 3 hours in adults and 2.5 hours in children . Half-life is increased to approximately 4 hours in the elderly .

Result of Action

Clindamycin Myristate is effective for treating serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . By disrupting bacterial protein synthesis, Clindamycin Myristate causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Action Environment

The efficacy of Clindamycin Myristate can be influenced by local resistance patterns. For instance, it can be used for infections (e.g., skin and soft-tissue infections) in communities where community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) is common . Whether clindamycin myristate is useful depends on local resistance patterns .

Safety and Hazards

Eigenschaften

IUPAC Name |

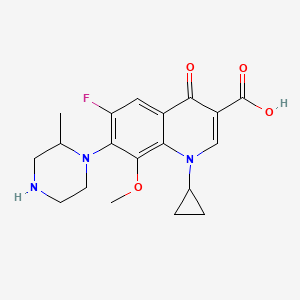

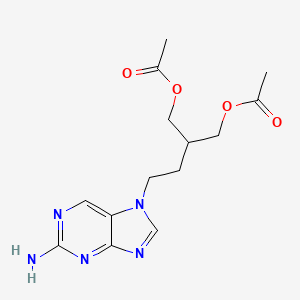

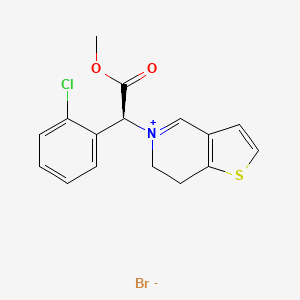

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H59ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-19-25(36)40-30-28(38)27(37)29(41-32(30)42-5)26(22(3)33)34-31(39)24-20-23(18-7-2)21-35(24)4/h22-24,26-30,32,37-38H,6-21H2,1-5H3,(H,34,39)/t22?,23?,24-,26?,27-,28?,29?,30?,32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGULCXDJBDOAKJ-MSSIQXSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H59ClN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clindamycin Myristate | |

Q & A

Q1: Can you elaborate on the analytical method used to identify Clindamycin Myristate and other impurities?

A: The researchers utilized a sophisticated technique called HPLC-ESI-MSn. [] Here's a breakdown:

- HPLC (High-Performance Liquid Chromatography): This technique separates the components of a mixture based on their chemical properties. The researchers used a specific type of column called ZORBAX SB-C8, which is suitable for separating compounds like Clindamycin Myristate. []

- MSn (Multi-stage Mass Spectrometry): This powerful technique analyzes the mass-to-charge ratio of ions and fragments them further to reveal their structural information. By analyzing the fragmentation patterns, researchers were able to deduce the structure of Clindamycin Myristate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)